Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 599.1 g/mol . This compound features a long hydrophobic decyl chain, which contributes to its surfactant properties, alongside an azo linkage that connects two aromatic systems. The presence of a sulfonate group enhances its solubility in water, making it suitable for various applications in biological and industrial fields.
Common reagents for these reactions include potassium permanganate for oxidation, sodium dithionite for reduction, and halogens or nitrating agents for substitution reactions.
The biological activity of Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is notable due to its interaction with various molecular targets. The azo and amino functional groups facilitate interactions that can inhibit specific enzymes or disrupt cellular processes. Additionally, the compound's ability to form stable complexes with metal ions enhances its potential as a therapeutic agent .
The synthesis of Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves multi-step processes including:
Industrial production may utilize batch reactors under stringent conditions to maximize yield and purity .
Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate finds applications in various fields:
Interaction studies involving Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate have demonstrated its capacity to bind with various biological molecules. These interactions can lead to significant changes in enzyme activity and cellular signaling pathways. Research indicates that the compound may exhibit potential as an anticancer agent through its inhibitory effects on specific cancer-related enzymes .
Several compounds share structural similarities with Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium 5-amino-2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yldiazenyl)benzoate | Contains amino group; simpler structure | |
Disodium 4-(3-sulfonatophenylazo)-benzenesulfonate | Azo compound with sulfonate groups; used in dye applications | |
Sodium sulfanilate | Simpler sulfonic acid derivative; used as a dye intermediate |
The uniqueness of Sodium 1-decyl 2-(...) lies in its combination of a long hydrophobic chain and complex azo structure, which enhances its solubility and surfactant properties compared to simpler compounds .